Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3
Description
Properties
Molecular Formula |
C11H23O4P |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(4S)-1-dimethoxyphosphoryl-4-(trideuteriomethyl)octan-2-one |
InChI |
InChI=1S/C11H23O4P/c1-5-6-7-10(2)8-11(12)9-16(13,14-3)15-4/h10H,5-9H2,1-4H3/t10-/m0/s1/i2D3 |
InChI Key |
OGGRBKUQRPKXIC-XBKOTWQMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CCCC)CC(=O)CP(=O)(OC)OC |
Canonical SMILES |
CCCCC(C)CC(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Considerations
- Isotopic Labeling: Incorporation of three deuterium atoms (d3) at the methyl group adjacent to the chiral center requires the use of deuterated reagents or intermediates.
- Stereochemical Control: The (4S) stereocenter must be retained or established with high enantiomeric purity.
- Phosphonate Formation: The phosphonate moiety is introduced typically via phosphonation of an appropriate alkyl halide or via Arbuzov-type reactions.
- Oxooctyl Side Chain: The keto functionality at position 2 and the octyl chain with a methyl substituent at position 4 are critical structural features.
Common Synthetic Routes
The preparation methods reported in literature and patent sources generally follow these steps:
Preparation of the Deuterated Intermediate:
- Starting from commercially available or synthesized (4S)-4-methyl-2-octanone derivatives, the methyl group is replaced or synthesized using deuterated methylating agents (e.g., CD3I or CD3MgBr) to introduce the d3 label.
- Alternatively, selective hydrogen-deuterium exchange under catalytic conditions can be employed on methyl groups adjacent to the chiral center.
Formation of the Phosphonate Group:
- The key phosphonate intermediate is formed by reacting the deuterated alkyl halide or tosylate with dimethyl phosphite via the Michaelis-Arbuzov reaction.
- This reaction typically proceeds under inert atmosphere at elevated temperatures (80–120 °C) to yield the dimethyl phosphonate ester.
Oxidation and Functional Group Adjustments:
- If necessary, the keto group at position 2 is introduced or preserved by oxidation of the corresponding alcohol or by selective functional group transformation.
- Protection/deprotection steps may be used to safeguard sensitive groups during the synthesis.
Purification and Characterization:
- The final product is purified by chromatographic methods or crystallization.
- Characterization includes NMR spectroscopy (1H, 2H, 31P), mass spectrometry, and chiral HPLC to confirm isotopic incorporation, stereochemistry, and purity.
Detailed Preparation Method Example
| Step | Reagents/Conditions | Description | Notes |
|---|---|---|---|
| 1 | (4S)-4-Methyl-2-octanone | Starting material with defined stereochemistry | Commercial or synthesized |
| 2 | CD3I (deuterated methyl iodide), base | Methylation with deuterium labeling | Introduces d3 label at methyl |
| 3 | Tosylation agent (TsCl, pyridine) | Convert alcohol intermediate to tosylate | Facilitates substitution |
| 4 | Dimethyl phosphite, heat (80–120 °C), inert atmosphere | Michaelis-Arbuzov reaction to form phosphonate | Key step for phosphonate group |
| 5 | Oxidation agent (e.g., PCC or Swern oxidation) | Introduce or maintain ketone functionality | Controlled oxidation |
| 6 | Purification (chromatography) | Isolate pure product | Confirm stereochemistry and isotopic purity |
Research Findings and Literature Insights
- The compound is often cited as a Wittig reagent in prostaglandin synthesis, indicating its utility in forming carbon-carbon double bonds with high stereoselectivity.
- Tsutsui et al. (1994) demonstrated the use of this phosphonate derivative in the synthesis of prostaglandin analogs, highlighting the importance of stereochemical control and isotopic labeling for mechanistic and pharmacokinetic studies.
- The deuterium labeling (d3) is critical for tracing metabolic pathways and improving stability in biological systems.
- The synthesis requires careful handling to prevent isotopic dilution and racemization.
- Custom synthesis is typical due to the compound’s specialized nature, with commercial suppliers offering it as a neat product with controlled isotopic purity.
Data Table Summarizing Key Synthetic Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting Material | (4S)-4-Methyl-2-octanone | Chiral purity >99% preferred |
| Deuterated Reagent | CD3I or CD3MgBr | Source of d3 methyl group |
| Reaction Atmosphere | Inert gas (N2 or Ar) | Prevent oxidation or hydrolysis |
| Michaelis-Arbuzov Temp | 80–120 °C | Reaction time: 12–24 hours |
| Oxidation Method | PCC, Swern, or Dess-Martin | Mild conditions to avoid racemization |
| Purification Method | Silica gel chromatography, recrystallization | Confirm isotopic and stereochemical purity |
| Characterization | NMR (1H, 2H, 31P), MS, chiral HPLC | Essential for product validation |
The preparation of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 involves a multi-step synthetic route focusing on the introduction of deuterium atoms at the methyl group adjacent to the chiral center, the formation of the phosphonate moiety via Michaelis-Arbuzov reaction, and the preservation of the (4S) stereochemistry. This compound is a valuable reagent in the synthesis of prostaglandin derivatives and other biologically active molecules, with its isotopic labeling enabling advanced research in metabolism and pharmacokinetics.
The synthesis demands careful control of reaction conditions to maintain isotopic and stereochemical integrity, often requiring custom synthesis services due to its complexity and specialized use.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve strong bases or acids to facilitate the reaction.
Major Products
The major products of these reactions include phosphonic acids, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Employed in studies of enzyme mechanisms and metabolic pathways due to its deuterium label.
Medicine: Investigated for potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium label allows researchers to trace the compound’s metabolic fate and understand its biochemical pathways. The phosphonate group can mimic phosphate esters, making it useful in studying phosphate-related biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Phosphonate Esters
Structural and Functional Analogues
Compound A : [2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic Acid Dimethyl Ester
- Molecular Formula : C12H14F3O5P
- Molecular Weight : 326.21 g/mol
- Key Features: Contains a trifluoromethylphenoxy group instead of a deuterated methyl chain. Applications: Used in agrochemical and pharmaceutical intermediates due to its electron-withdrawing trifluoromethyl group, which enhances metabolic stability .
- Comparison : Unlike the deuterated compound, Compound A’s fluorine substituents increase lipophilicity and resistance to enzymatic degradation, making it suitable for different therapeutic targets .
Compound B : Diethyl (S)-(2-((4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoethyl)phosphonate
- Molecular Formula: Not explicitly provided, but structural complexity exceeds the target compound.
- Key Features :
- Comparison : The ethyl ester and aromatic heterocycle differentiate its reactivity and biological activity from the deuterated Wittig reagent, which is tailored for prostaglandin synthesis .
Compound C : Dimethyl {[(2E,4R,4aS,6R)-4,4a-dimethyl-6-(prop-1-en-2-yl)-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ylidene]methyl}phosphonate
Comparative Data Table
Research Findings
- Deuterium Effects: The target compound’s deuterium substitution at the methyl group slows metabolic degradation compared to non-deuterated analogues (e.g., unlabeled CAS: 102276-54-0), enhancing its utility in tracer studies for pharmacokinetic profiling .
- Stereochemical Specificity : The (4S) configuration ensures precise spatial orientation during Wittig reactions, critical for synthesizing enantiopure prostaglandins . In contrast, Compounds A and C lack stereochemical control, limiting their use in asymmetric synthesis.
- Reactivity : The trifluoromethyl group in Compound A increases electrophilicity, whereas the target compound’s linear alkyl chain favors nucleophilic aldehyde coupling in prostaglandin frameworks .
Biological Activity
Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is a stable isotope-labeled compound primarily utilized in biochemical research. Its molecular formula is CHDOP, and it has a molecular weight of 253.29 g/mol. This compound features a deuterated methyl group, enhancing its utility in tracing studies and analytical applications. It plays a significant role in prostaglandin synthesis, influencing various physiological processes, including inflammation and pain response.
This compound acts as a Wittig reagent , facilitating the synthesis of prostaglandin derivatives. The phosphonate group allows it to participate in nucleophilic substitution reactions, reacting with carbonyl compounds to form alkenes. This reactivity is crucial for constructing complex organic molecules in medicinal chemistry.
The compound's biological activity is closely linked to its interaction with prostaglandin receptors , which are involved in mediating inflammatory responses. Prostaglandins are known to play critical roles in various physiological functions, including:
- Inflammation : Prostaglandins mediate inflammatory responses, making this compound significant for pharmacological studies aimed at treating inflammatory conditions.
- Pain Response : By influencing prostaglandin synthesis, the compound may affect pain modulation pathways.
- Vascular Functions : Prostaglandins also regulate vascular tone and blood flow.
Research Findings
Recent studies have focused on the binding affinity of this compound with prostanoid receptors, elucidating how this compound influences receptor activity and downstream signaling pathways related to inflammation and pain modulation. Understanding these interactions is critical for developing targeted therapies.
Case Studies
- Inflammation Studies : Research has shown that compounds similar to this compound can modulate inflammatory responses in animal models, suggesting potential therapeutic applications in conditions like arthritis.
- Pain Management : In vitro studies have indicated that this compound may inhibit certain enzymes involved in pain pathways, highlighting its potential as an analgesic agent.
- Neuroinflammation Research : The compound's role in neuroinflammation has been explored, with findings suggesting it could influence neuroprotective mechanisms through prostaglandin modulation.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dimethyl (4R)-4-Methyl-(2-oxooctyl)phosphonate | CHOP | Different stereochemistry affects biological activity |
| 2-Methyl-2-(phosphonooxy)propanoic acid | CHOP | Involved in different metabolic pathways |
| Ethyl 4-methyl-(2-oxooctyl)phosphonate | CHOP | Ethyl group alters solubility and reactivity |
This compound stands out due to its specific stereochemistry and deuterated methyl groups, which enhance its utility in tracing studies while influencing its biological interactions differently compared to similar compounds.
Applications in Scientific Research
This compound has several applications across various fields:
- Chemistry : Used as a reagent in organic synthesis and as a building block for more complex molecules.
- Biology : Investigated for its potential role in enzyme inhibition and as a probe for biological pathways.
- Medicine : Explored for therapeutic properties such as anti-inflammatory or anticancer activities.
- Industry : Utilized in producing specialty chemicals and materials.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is synthesized via Wittig-Horner reactions , where the phosphonate group acts as a stabilized ylide. Key steps include:
- Deuterium incorporation : Use of deuterated reagents (e.g., CD₃OD) during phosphorylation to ensure isotopic purity .
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis to preserve the (4S) configuration. Solvent polarity (e.g., THF vs. dichloromethane) and temperature (−78°C to room temperature) critically affect reaction rates and enantiomeric excess .
- Data Table :
| Solvent | Temp (°C) | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|---|
| THF | −78 | 92 | 85 |
| DCM | 25 | 78 | 72 |
Q. How is the compound characterized structurally, and what analytical techniques validate its isotopic labeling?
- Methodological Answer :
- X-ray crystallography confirms the (4S) configuration and phosphonate geometry (e.g., bond angles: O5—C11—H11A = 109.5°, O6A—P1—O5A = 100.9°) .
- NMR spectroscopy : Deuterium labeling reduces signal intensity in ²H-NMR, while ³¹P-NMR identifies phosphonate resonance (δ ~20–30 ppm). Isotopic purity is validated via mass spectrometry (e.g., HRMS showing m/z = 265.12 for [M+H]+) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound in prostaglandin synthesis?
- Methodological Answer :
- Reaction path search : Quantum mechanical calculations (e.g., DFT) model transition states to identify low-energy pathways. For example, ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error cycles .
- Kinetic isotope effects (KIEs) : Deuterium at the methyl group alters reaction rates (e.g., kH/kD ≈ 2–3 for hydrogen-transfer steps), requiring adjusted activation energies in simulations .
- Data Table : Computational vs. Experimental Activation Energies (kcal/mol)
| Step | DFT Calculation | Experimental Value |
|---|---|---|
| Ylide formation | 12.3 | 13.1 |
| Olefination | 18.7 | 19.4 |
Q. What strategies resolve contradictions in kinetic data when deuterium labeling impacts reaction mechanisms?
- Methodological Answer :
- Isotopic tracing : Use ¹³C/²H dual-labeled analogs to track deuterium migration during catalysis.
- Statistical design of experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, solvent) causing discrepancies. For example, a 2³ factorial design identifies interactions between deuterium content, pH, and catalyst loading .
Q. How does the compound’s phosphonate group influence its stability under varying pH conditions?
- Methodological Answer :
- Hydrolysis studies : Monitor degradation via ³¹P-NMR in buffers (pH 2–12). The phosphonate ester hydrolyzes rapidly under alkaline conditions (t₁/₂ = 2 h at pH 12) but remains stable at pH 7 (t₁/₂ > 1 week) .
- Stabilization strategies : Co-solvents (e.g., glycerol) or lyophilization reduce hydrolysis in aqueous formulations.
Methodological Design Questions
Q. What experimental designs are optimal for scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Flow chemistry : Continuous reactors minimize batch variability. Parameters like residence time (10–30 min) and pressure (1–5 bar) are optimized via response surface methodology (RSM) .
- Process Analytical Technology (PAT) : In-line FTIR monitors phosphonate intermediate concentrations in real time .
Q. How can isotopic labeling be leveraged in metabolic tracing studies using this compound?
- Methodological Answer :
- LC-MS/MS workflows : Deuterated methyl groups serve as tracers in prostaglandin biosynthesis pathways. Quantify deuterium incorporation via isotopic peak splitting (e.g., M+3 for CD₃) .
- Cell culture models : Dose-response studies in HEK293 cells (0.1–10 µM) identify non-linear pharmacokinetics due to deuterium-induced metabolic slowing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
